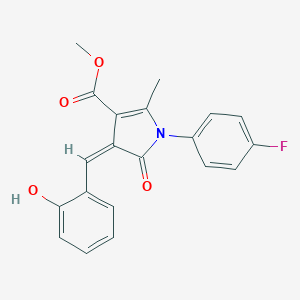
methyl 1-(4-fluorophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(4-fluorophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that has been the focus of extensive research in recent years. This compound is commonly referred to as MFH-1 and has been found to have numerous potential applications in the field of medicine and biochemistry.
作用机制
The mechanism of action of MFH-1 involves the inhibition of the activity of S100A4. This protein is involved in the regulation of cell motility and has been found to be overexpressed in many types of cancer. By inhibiting the activity of S100A4, MFH-1 may be able to prevent the spread of cancer cells.
Biochemical and Physiological Effects:
MFH-1 has been found to have several biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which may be useful in the treatment of metastatic cancer. In addition, MFH-1 has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One of the advantages of using MFH-1 in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation of using MFH-1 is that it has not been extensively tested in vivo and its safety profile is not well understood.
未来方向
There are several future directions for research on MFH-1. One area of research is the development of more potent and selective inhibitors of S100A4. In addition, further studies are needed to determine the safety and efficacy of MFH-1 in vivo. Finally, MFH-1 may have potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease, which warrant further investigation.
合成方法
The synthesis of MFH-1 involves the reaction of 4-fluorobenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base to form a Schiff base. This Schiff base is then reacted with methyl acetoacetate to form the desired compound, MFH-1. The synthesis of MFH-1 has been optimized to produce high yields of the compound with minimal impurities.
科学研究应用
MFH-1 has been found to have potential applications in the field of medicine and biochemistry. It has been shown to inhibit the activity of a protein called S100A4, which is involved in the metastasis of cancer cells. In addition, MFH-1 has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
属性
产品名称 |
methyl 1-(4-fluorophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
分子式 |
C20H16FNO4 |
分子量 |
353.3 g/mol |
IUPAC 名称 |
methyl (4Z)-1-(4-fluorophenyl)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C20H16FNO4/c1-12-18(20(25)26-2)16(11-13-5-3-4-6-17(13)23)19(24)22(12)15-9-7-14(21)8-10-15/h3-11,23H,1-2H3/b16-11- |
InChI 键 |
FDPDOEISHNYTBN-WJDWOHSUSA-N |
手性 SMILES |
CC1=C(/C(=C/C2=CC=CC=C2O)/C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC=CC=C2O)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
规范 SMILES |
CC1=C(C(=CC2=CC=CC=C2O)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298981.png)
![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[4-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298983.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298984.png)
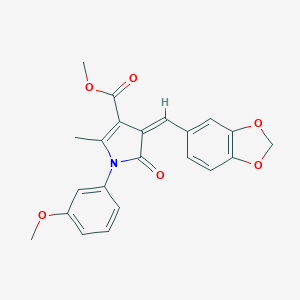

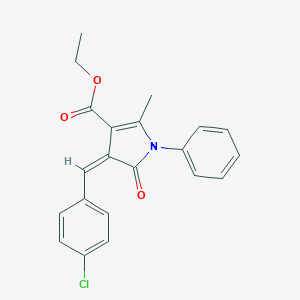
![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)
![ethyl 1-(2-methoxyethyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298991.png)
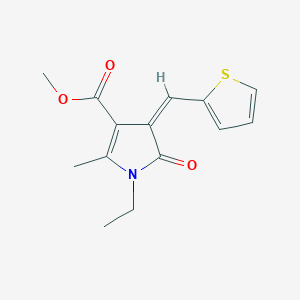
![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298994.png)
![ethyl 2-(3-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298996.png)
![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299001.png)
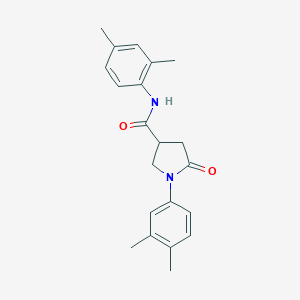
![ethyl 2-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299003.png)